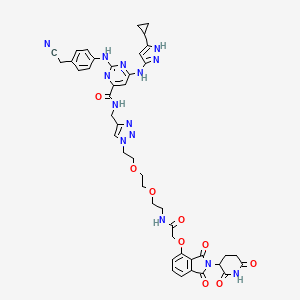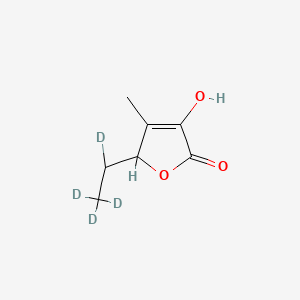
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4 is a deuterated derivative of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one, a compound known for its sweet, maple, and caramel odor. This compound is significant in the flavor and fragrance industry due to its pleasant aroma. It occurs naturally in various fruits such as blackberries, raspberries, and blueberries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4 can be achieved through several steps:
Starting Material: The synthesis begins with diethyl oxalate.
Grignard Reaction: Diethyl oxalate undergoes a Grignard reaction with ethyl magnesium bromide to form an intermediate.
Condensation: The intermediate, ethyl 2-oxobutanoate, is then condensed with propanal in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Grignard reactions followed by condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and using appropriate solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydrofuran derivative.
Substitution: The ethyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-ethyl-3-oxo-4-methylfuran-2(5H)-one.
Reduction: Formation of 5-ethyl-3-hydroxy-4-methyl-2,3-dihydrofuran.
Substitution: Formation of halogenated derivatives such as 5-ethyl-3-hydroxy-4-methyl-2(5H)-one-bromo.
Applications De Recherche Scientifique
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of flavor-enhancing agents for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4 involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic sweet and caramel odor. The molecular targets include olfactory receptor proteins, and the pathways involved are primarily related to the G-protein coupled receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: The non-deuterated version of the compound.
4-Hydroxy-5-methyl-3(2H)-furanone: Known for its strawberry-like aroma.
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Another furanone derivative with a sweet odor.
Uniqueness
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one-d4 is unique due to the presence of deuterium atoms, which can be useful in isotopic labeling studies. This isotopic substitution can provide insights into reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
4-hydroxy-3-methyl-2-(1,2,2,2-tetradeuterioethyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/i1D3,3D |
Clé InChI |
IUFQZPBIRYFPFD-VYMTUXDUSA-N |
SMILES isomérique |
[2H]C(C1C(=C(C(=O)O1)O)C)C([2H])([2H])[2H] |
SMILES canonique |
CCC1C(=C(C(=O)O1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


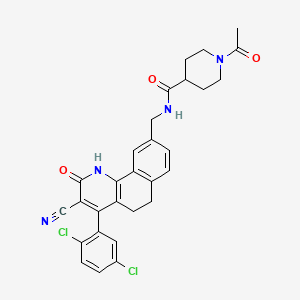
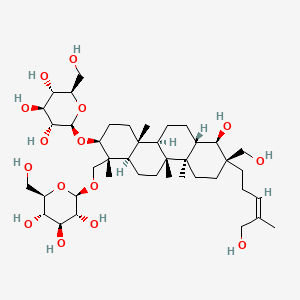
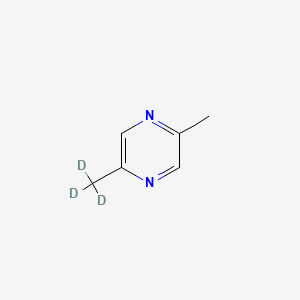

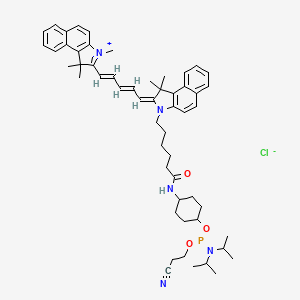
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)

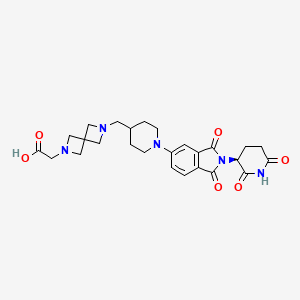



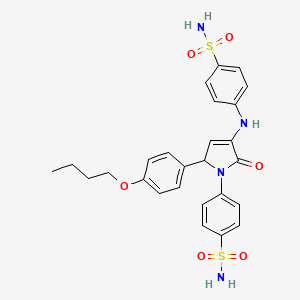
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
